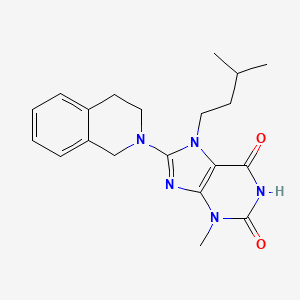

8-(3,4-dihydroisoquinolin-2(1H)-yl)-7-isopentyl-3-methyl-1H-purine-2,6(3H,7H)-dione

Description

8-(3,4-Dihydroisoquinolin-2(1H)-yl)-7-isopentyl-3-methyl-1H-purine-2,6(3H,7H)-dione is a purine dione derivative characterized by substitutions at positions 3, 7, and 8 of the purine core. The compound features a 3-methyl group, a 7-isopentyl chain, and an 8-(3,4-dihydroisoquinolin-2(1H)-yl) moiety. This structural configuration confers unique physicochemical and biological properties, particularly in modulating receptor interactions and metabolic stability.

Properties

IUPAC Name |

8-(3,4-dihydro-1H-isoquinolin-2-yl)-3-methyl-7-(3-methylbutyl)purine-2,6-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H25N5O2/c1-13(2)8-11-25-16-17(23(3)20(27)22-18(16)26)21-19(25)24-10-9-14-6-4-5-7-15(14)12-24/h4-7,13H,8-12H2,1-3H3,(H,22,26,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FRENVLYWQCRTRD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCN1C2=C(N=C1N3CCC4=CC=CC=C4C3)N(C(=O)NC2=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H25N5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

367.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 8-(3,4-dihydroisoquinolin-2(1H)-yl)-7-isopentyl-3-methyl-1H-purine-2,6(3H,7H)-dione is a purine derivative with a molecular formula of and a molecular weight of 367.4 g/mol. Its unique structure includes a dihydroisoquinoline moiety which may contribute to its biological activity. As a research compound, it has garnered interest for its potential therapeutic applications.

The biological activity of this compound can be attributed to its structural features that interact with various biological targets. The presence of the purine base is significant as purines are essential for multiple biological processes, including nucleic acid synthesis and energy metabolism.

- Inhibition of Purine Synthesis : Similar compounds have been shown to inhibit de novo purine synthesis pathways. For instance, adenine has been documented to suppress glycine incorporation into uric acid, indicating that purines can feedback inhibit their own synthesis pathways .

- Antiproliferative Effects : Research on related compounds suggests that modifications in the tetrahydroisoquinoline structure can lead to effective inhibition of cancer cell proliferation. Compounds with similar moieties have been noted for their ability to reduce the proliferation rates of breast cancer cells .

Case Studies

Research studies have explored the effects of structurally similar compounds on cellular processes:

Pharmacological Profile

The pharmacological profile of this compound suggests potential as an anti-cancer agent and in modulating metabolic pathways due to its purine-like structure.

| Property | Value |

|---|---|

| Molecular Formula | C20H25N5O2 |

| Molecular Weight | 367.4 g/mol |

| Purity | ≥ 95% |

| Complexity Rating | 583 |

Future Directions

Further research is warranted to elucidate the specific biological mechanisms by which this compound exerts its effects. Potential areas for exploration include:

- In vivo Efficacy : Conducting animal model studies to assess the therapeutic potential and safety profile.

- Mechanistic Studies : Investigating the interaction with specific molecular targets involved in cancer progression and metabolic regulation.

- Structure-Activity Relationship (SAR) : Exploring modifications to optimize efficacy and reduce toxicity.

Comparison with Similar Compounds

Position 8 Substitutions

The substituent at position 8 significantly influences pharmacological activity and physicochemical properties. Key analogues include:

Key Observations :

- Aromatic vs. Aliphatic Substituents: The target compound’s dihydroisoquinoline group (aromatic) contrasts with aliphatic chains (e.g., decylsulfanyl in ), which enhance lipophilicity but may reduce target specificity. Pyridin-2-yloxy derivatives (e.g., 3j and 3m) demonstrate that electron-withdrawing groups (e.g., Cl, CF₃) enhance analgesic activity while eliminating caffeine-like CNS effects .

- Sulfur vs.

Position 7 Substitutions

The 7-isopentyl chain in the target compound is shared with analogues like 8-(dodecylsulfanyl)-7-isopentyl-3-methylpurine-2,6-dione (C₂₃H₄₀N₄O₂S, MW 436.65) . This branch may enhance metabolic stability by sterically shielding the purine core from enzymatic degradation.

Pharmacological and Physicochemical Comparisons

- Solubility and pKa : The target compound’s predicted pKa (~9.5, extrapolated from ) suggests moderate solubility in physiological pH ranges, whereas sulfanyl-substituted analogues (e.g., decylsulfanyl, pKa ~9.5) exhibit similar ionization profiles but higher logP values (>4) .

- Synthetic Accessibility: The dihydroisoquinoline moiety requires multi-step synthesis involving carbamate intermediates and TFA-mediated deprotection (e.g., 71–94% yields in analogous routes) , whereas pyridin-2-yloxy derivatives are synthesized via simpler nucleophilic substitutions .

Commercial and Research Status

- Several analogues, such as 8-(3,4-dimethoxyphenyl)-7-methyl-1,3-dipropylpurine-2,6-dione (CAS 152881-18-0), have been discontinued commercially, highlighting challenges in scalability or toxicity .

- The target compound’s structural uniqueness positions it as a candidate for further optimization, particularly in pain management, given the precedent of pyridin-2-yloxy derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.